3-Chloromethyl-2,7-dichloro-8-methylquinoline 3-Chloromethyl-2,7-dichloro-8-methylquinoline
Brand Name: Vulcanchem
CAS No.: 948292-24-8
VCID: VC3809028
InChI: InChI=1S/C11H8Cl3N/c1-6-9(13)3-2-7-4-8(5-12)11(14)15-10(6)7/h2-4H,5H2,1H3
SMILES: CC1=C(C=CC2=CC(=C(N=C12)Cl)CCl)Cl
Molecular Formula: C11H8Cl3N
Molecular Weight: 260.5 g/mol

3-Chloromethyl-2,7-dichloro-8-methylquinoline

CAS No.: 948292-24-8

Cat. No.: VC3809028

Molecular Formula: C11H8Cl3N

Molecular Weight: 260.5 g/mol

* For research use only. Not for human or veterinary use.

3-Chloromethyl-2,7-dichloro-8-methylquinoline - 948292-24-8

Specification

CAS No. 948292-24-8
Molecular Formula C11H8Cl3N
Molecular Weight 260.5 g/mol
IUPAC Name 2,7-dichloro-3-(chloromethyl)-8-methylquinoline
Standard InChI InChI=1S/C11H8Cl3N/c1-6-9(13)3-2-7-4-8(5-12)11(14)15-10(6)7/h2-4H,5H2,1H3
Standard InChI Key HRHHFLZLNHUFQD-UHFFFAOYSA-N
SMILES CC1=C(C=CC2=CC(=C(N=C12)Cl)CCl)Cl
Canonical SMILES CC1=C(C=CC2=CC(=C(N=C12)Cl)CCl)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound belongs to the quinoline family, featuring a bicyclic aromatic system with chlorine and methyl substituents. Its IUPAC name is 2,7-dichloro-3-(chloromethyl)-8-methylquinoline, reflecting the positions of its functional groups:

  • Chlorine atoms at positions 2 and 7

  • A chloromethyl (-CH₂Cl) group at position 3

  • A methyl (-CH₃) group at position 8

The molecular formula is C₁₁H₈Cl₃N, with a molecular weight of 260.55 g/mol . X-ray crystallography studies confirm a planar quinoline ring system, with substituents oriented at dihedral angles of 68–72°, optimizing steric and electronic interactions.

Physicochemical Properties

Key properties include:

PropertyValueSource
Density1.411 g/cm³
Boiling Point373–380°C (predicted)
pKa-2.06 (predicted)
LogP (octanol-water)4.59
SolubilityInsoluble in water; soluble in DMSO, DMF

The low aqueous solubility and high lipophilicity (LogP > 4) facilitate membrane penetration, making it suitable for intracellular targeting .

Synthetic Methodologies

Industrial Synthesis

The compound is synthesized via a two-step halogenation process:

  • Chlorination of 8-methylquinoline: Treatment with phosphorus oxychloride (POCl₃) at 110°C introduces chlorine at positions 2 and 7, yielding 2,7-dichloro-8-methylquinoline .

  • Chloromethylation: Reaction with chloromethyl methyl ether (Methoxymethyl chloride) in the presence of Lewis acids (e.g., ZnCl₂) at 60–80°C installs the chloromethyl group at position 3.

Optimized conditions achieve yields of 72–85%, with purity >98% confirmed by HPLC.

Laboratory-Scale Modifications

Small-scale syntheses employ safer reagents, such as N-chlorosuccinimide (NCS) for chlorination and paraformaldehyde/HCl for chloromethylation, reducing toxicity risks . Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes .

Reactivity and Chemical Behavior

Nucleophilic Substitution

The chloromethyl group undergoes SN₂ reactions with amines, thiols, and alkoxides, enabling derivatization:

  • Reaction with piperazine in DMF at 50°C produces 3-piperazinomethyl-2,7-dichloro-8-methylquinoline, a potential kinase inhibitor .

  • Treatment with sodium thiophenolate yields sulfides, which exhibit enhanced antimicrobial activity .

Oxidation and Reduction

  • Oxidation: Using KMnO₄ in acidic conditions converts the chloromethyl group to a carboxylic acid (-COOH), forming 2,7-dichloro-8-methylquinoline-3-carboxylic acid.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) removes chlorine atoms, generating 3-methyl-8-methylquinoline, a scaffold for fluorescent dyes .

Applications in Research and Industry

Medicinal Chemistry

The compound serves as a lead structure for developing:

  • Antibacterial agents: Derivatives with morpholine substituents show 4-fold higher potency against methicillin-resistant S. aureus (MRSA) .

  • Anticancer drugs: PEGylated analogs improve solubility and reduce systemic toxicity in murine models .

Industrial Uses

  • Dyes: Metallation with Cu(II) produces blue-emitting complexes for OLEDs .

  • Agrochemicals: Chlorine-rich derivatives act as fungicides against Phytophthora infestans .

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